molecular formula C7H14Cl2N2S B1393254 N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1279219-48-5

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B1393254
CAS No.: 1279219-48-5
M. Wt: 229.17 g/mol
InChI Key: YYKOWMDSYSQABR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylthiazole with N-methyl-ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-7(3-4-8-2)10-5-9-6;;/h5,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKOWMDSYSQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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